3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the thiolan-3-yloxy group adds to its unique chemical properties and potential reactivity.
Preparation Methods
The synthesis of 3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the thiolan-3-yloxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with thiolan-3-ol under basic conditions.
Methylation: The final step involves the methylation of the quinazolinone core using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinazolinone core to a dihydroquinazoline derivative.
Substitution: The thiolan-3-yloxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Scientific Research Applications
3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can act as a hydrogen bond donor or acceptor, facilitating binding to the active site of enzymes. The thiolan-3-yloxy group may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets or other functional groups within the target protein.
Comparison with Similar Compounds
Similar compounds to 3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one include:
Quinazolinone derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Thiolan-3-yloxy derivatives: Compounds with the thiolan-3-yloxy group attached to different cores, such as pyridine or benzene, exhibit different reactivity and applications.
Methylated heterocycles:
The uniqueness of this compound lies in its combination of the quinazolinone core with the thiolan-3-yloxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-2-(thiolan-3-yloxy)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-15-12(16)10-4-2-3-5-11(10)14-13(15)17-9-6-7-18-8-9/h2-5,9H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPOVGVOWXZYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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